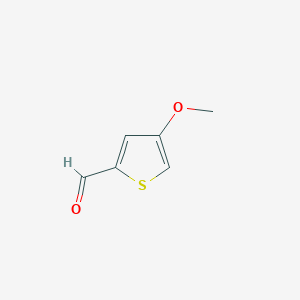

4-Methoxy-thiophene-2-carbaldehyde

Vue d'ensemble

Description

4-Methoxy-thiophene-2-carbaldehyde is an organosulfur compound. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H10O2S . It has a molecular weight of 218.27 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.27 . It is a solid form .Applications De Recherche Scientifique

Electrochemical Properties

- Electrooxidation of Thiophene Derivatives : Research by Yoshida, Takeda, and Fueno (1991) on the electrooxidation of thiophene derivatives in methanol with sodium methoxide resulted in the formation of dimethoxy adducts, alongside side-chain oxidation products. This highlights the compound's potential in electrochemical applications (Yoshida, Takeda, & Fueno, 1991).

Molecular Conformation Analysis

- Conformational Analysis of Thiophene Derivatives : Nagata, Yamabe, and Fukui (1974) performed a conformational analysis of thiophene carbonyl derivatives, indicating the preferability of the S-cis form over S-trans. This research provides insights into the molecular structure and behavior of such compounds (Nagata, Yamabe, & Fukui, 1974).

Synthesis and Optical Properties

- Synthesis of Thiophene Derivatives for Fluorescence Applications : Bogza et al. (2018) explored the synthesis of N-protected thiophene-carbaldehydes for developing 4,5-dihydrothieno[3,2-c]quinolines with significant fluorescence properties. These findings are relevant for applications in dyes and pigments (Bogza et al., 2018).

Organic Semiconductor Applications

- Thiophene Derivatives in Field-Effect Transistors : Kim et al. (2007) synthesized star-shaped crystalline molecules using thiophene-based carbaldehydes for organic semiconductor applications. Their findings demonstrate the potential of these compounds in electronic devices (Kim et al., 2007).

Chemical Reactions and Kinetics

- Base-Catalysed Reactions with Thiophene-2-carbaldehyde : Alberghina et al. (1985) studied the reaction rates of thiophene-2-carbaldehyde with acetonitriles, highlighting its reactivity and potential use in various chemical syntheses (Alberghina et al., 1985).

Photochemical Applications

- Photochemical Synthesis Using Thiophene Carbaldehydes : Ulyankin et al. (2021) demonstrated the use of thiophene carbaldehydes in photochemical synthesis, creating compounds with potential use as covert marking pigments (Ulyankin et al., 2021).

Orientations Futures

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

Mécanisme D'action

Target of Action

Thiophene derivatives are known to have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Thiophene derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Its predicted boiling point is 2550±200 °C, and its predicted density is 1240±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

A related compound, 4-methoxy-2,2’-bipyrrole-5-carbaldehyde, has been found to arrest the strobilation of moon jellyfish aurelia coerulea .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling, a reaction in which thiophene derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

4-methoxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTDRRIUUCBUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-](/img/structure/B3176146.png)

![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B3176149.png)

![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)

amine](/img/structure/B3176194.png)

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)